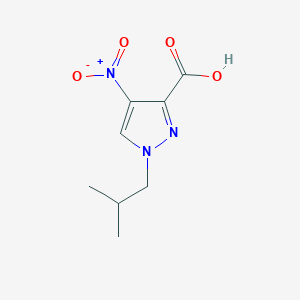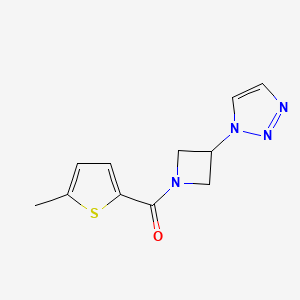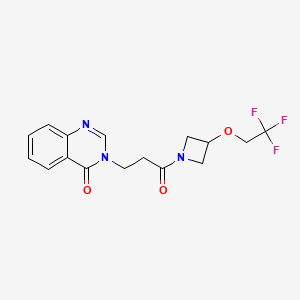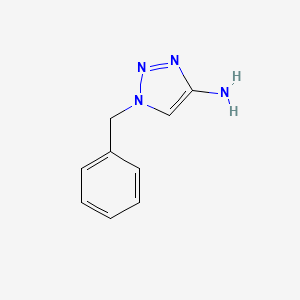![molecular formula C17H15Cl2N5OS B2899447 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 730245-27-9](/img/structure/B2899447.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a sulfanyl group (-SH), and two chlorophenyl groups (a benzene ring with a chlorine atom attached). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-donating amino group and electron-withdrawing chloro groups would likely have a significant impact on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino, sulfanyl, and chloro groups. For example, the amino group might participate in acid-base reactions, while the sulfanyl group might undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings might make the compound relatively insoluble in water but soluble in organic solvents .科学的研究の応用
Antimicrobial Agent
The core structure of this compound, particularly the 1,2,4-triazole moiety, is known for its antimicrobial properties . Research indicates that modifications to the triazole ring can lead to compounds with significant antibacterial activity. This compound could be investigated for its efficacy against various bacterial strains, potentially leading to new antibiotics.
Antiviral Research
Derivatives of 1,3,4-thiadiazole, which is structurally related to our compound of interest, have shown antiviral activities . This suggests that our compound may also be explored for its potential to inhibit viral replication, particularly in plant viruses as demonstrated in studies against tobacco mosaic virus.
Biochemical Reagent
Compounds with an amino group attached to a triazole ring have been used as reagents in biochemical assays . They can act as intermediates in the synthesis of more complex molecules or as a part of a detection mechanism for certain biochemical reactions.
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. Given the biological activities of many other triazole-containing compounds, it might be particularly interesting to investigate whether this compound has any antimicrobial, antiviral, or anticancer properties .
作用機序
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit anticonvulsant activity by interacting with the gabaa pathway .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that our compound might have a similar mode of action.
Biochemical Pathways
Considering the potential interaction with the gabaa pathway, it can be inferred that the compound might affect the neuronal signaling pathways .
Pharmacokinetics
The compound’s melting point is 229-233 °c (lit) , which might influence its absorption and distribution in the body
Result of Action
Given its potential anticonvulsant activity, it can be inferred that the compound might help in reducing neuronal excitability .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature might affect its stability.
特性
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQHKOFKVWUMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide](/img/structure/B2899372.png)

![N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2899376.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2899377.png)

![N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2899380.png)
![3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2899383.png)


![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2899386.png)
![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2899387.png)